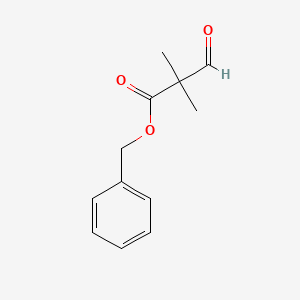

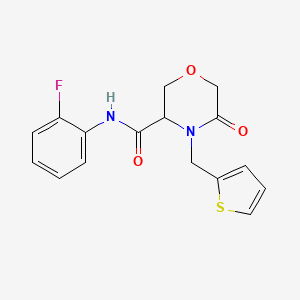

![molecular formula C17H14N2O3S B2700172 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide CAS No. 361166-31-6](/img/structure/B2700172.png)

4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl . These derivatives have been studied for their potential as anti-tumor agents, specifically through the inhibition of the C-Met receptor tyrosine kinase .

Synthesis Analysis

The synthesis of these compounds involves the use of multiple linear regression, multiple nonlinear regression, and artificial neural networks . The process involves partitioning the database into two sets (training and test) via the k-means method .Molecular Structure Analysis

A quantitative structure-activity relationship (QSAR) study has been performed on these derivatives . The study used the crystallized form of the Crizotinib-c-Met complex (PDB code: 2WGJ) to identify the important active sites for the inhibition of the c-Met receptor .Chemical Reactions Analysis

The derivatives have been evaluated for their drug-likeness properties based on their observed high activity to inhibit the c-Met receptor . Three of the seven compounds studied were found to present drug-like characteristics .Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Antimicrobial Activity

A study conducted by Raval, Naik, and Desai (2012) demonstrated the microwave-assisted synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds. This environmentally benign procedure offered an increase in reaction rate and better yield. The synthesized compounds showed significant antibacterial and antifungal activities against various strains, highlighting their potential in antimicrobial applications (Raval et al., 2012).

Chemosensors for Cyanide Anions

Wang et al. (2015) synthesized coumarin benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, that can act as chemosensors for cyanide anions. These compounds exhibit planarity and can recognize cyanide anions through Michael addition reaction or fluorescence turn-on response, indicating their utility in detecting harmful substances (Wang et al., 2015).

Potential Antibacterial Agents

Palkar et al. (2017) designed and synthesized novel analogs of pyrazol-5-one derivatives derived from 2-amino benzothiazole, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This study indicates the potential of such compounds in developing new antibacterial agents (Palkar et al., 2017).

Synthesis of Innovative Coumarin Derivatives

Ramaganesh, Bodke, and Venkatesh (2010) synthesized 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide compounds, evaluating their biological properties. The research focused on the synthesis process and the antimicrobial activity of these compounds, contributing to the field of medicinal chemistry (Ramaganesh et al., 2010).

Synthesis and Biological Evaluation of Coumarin Derivatives

A study on the synthesis and biological evaluation of coumarin derivatives containing the thiazolidin-4-one ring presented new insights into their potential uses. This research adds to the understanding of the therapeutic and chemical properties of such compounds (C. K. Ramaganesh et al., 2010).

Mécanisme D'action

Target of Action

The primary target of the compound 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in the development and progression of many types of cancer, including colorectal cancer .

Mode of Action

The compound this compound interacts with the c-Met receptor tyrosine kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to a decrease in tumor growth .

Biochemical Pathways

The compound this compound affects the c-Met signaling pathway . By inhibiting the c-Met receptor, it disrupts the downstream effects of this pathway, which include cell proliferation, survival, and migration . This disruption can lead to a decrease in tumor growth and spread .

Pharmacokinetics

The pharmacokinetic properties of the compound this compound, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability . In silico studies have shown that this compound has desirable drug-likeness and oral bioavailability characteristics .

Result of Action

The molecular and cellular effects of the action of the compound this compound include a decrease in cell proliferation and survival, leading to a reduction in tumor growth . Additionally, this compound has shown significant cytotoxic activities in colorectal cancer cell lines .

Orientations Futures

The future directions for these compounds involve further studies and optimizations. The high binding energy for these compounds suggests their further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . Additionally, these compounds could be used as new anticancer drug candidates .

Propriétés

IUPAC Name |

4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c20-12-9-14(22-13-7-3-1-5-10(12)13)16(21)19-17-18-11-6-2-4-8-15(11)23-17/h1,3,5,7,9H,2,4,6,8H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUAFARKCWCBNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

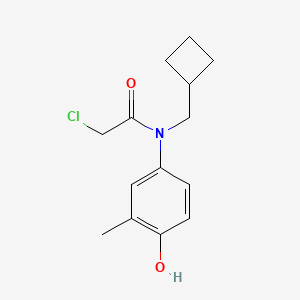

![4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2700089.png)

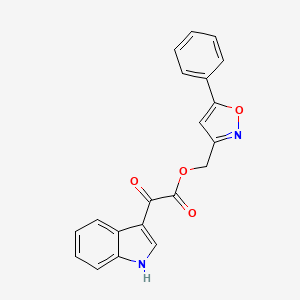

![4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2700090.png)

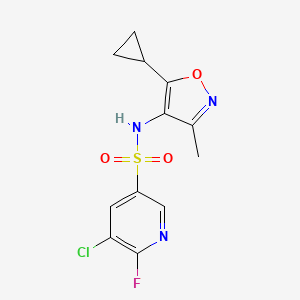

![3-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2700091.png)

![2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid](/img/structure/B2700097.png)

![N-[(2,5-Difluorophenyl)-(3-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2700098.png)

![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2700099.png)

![[2-(4-Fluorophenyl)ethyl]isopropylamine](/img/structure/B2700109.png)

![2-{[2-Oxo-2-(2-toluidino)ethyl]sulfonyl}acetic acid](/img/structure/B2700111.png)